5-{[(4-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
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Overview
Description
The compound “5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C20H14ClF6N3OS . It is a complex organic molecule that contains several functional groups .
Chemical Reactions Analysis
The trifluoromethyl group in this compound is known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can influence the compound’s reactivity and the types of chemical reactions it can undergo .Scientific Research Applications
Carbonic Anhydrase Inhibition
A study on pyrazole-3,4-dicarboxamide derivatives, which includes compounds structurally similar to 5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide, revealed their potential as inhibitors of human carbonic anhydrase isoenzymes. These isoenzymes were purified from erythrocyte cells, and the compounds' inhibitory effects on their esterase activities were studied in vitro (Mert et al., 2015).
Biological Activity in Novel Derivatives
Another study focused on the synthesis of new derivatives of pyrazole and their biological evaluation as anticancer and anti-5-lipoxygenase agents. These derivatives included structural elements similar to the compound , indicating its potential relevance in medicinal chemistry (Rahmouni et al., 2016).
Antimicrobial and Antifungal Applications
Compounds with a similar structure have been synthesized and evaluated for their in vitro cytotoxic activity against various pathogens. The findings suggest potential antimicrobial and antifungal applications for this class of compounds (Hassan et al., 2014).
Potential in Cancer Treatment
Research on pyrazole-sulfonamide derivatives, structurally similar to the compound , showed promising results in in vitro antiproliferative activities against cancer cell lines. This suggests a potential application in developing cancer treatments (Mert et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound, also known as GNF-Pf-2324, is the PfMFR3 , an orphan transporter in the parasite Plasmodium falciparum . PfMFR3 is predicted to be a member of the major facilitator superfamily (MFS) and is involved in drug resistance for clinically relevant antimalarials that target the mitochondria .
Mode of Action
GNF-Pf-2324 interacts with its target, PfMFR3, by inducing mutations in the gene encoding this transporter . This interaction leads to decreased sensitivity to the compound as well as other compounds that have a mitochondrial mechanism of action .
Biochemical Pathways
The compound affects the mitochondrial transport pathways in the Plasmodium falciparum parasite . It also influences the PAK4/c-Src/EGFR/cyclin D1 pathway, which is involved in cell proliferation and apoptosis .
Pharmacokinetics
Understanding the adme properties of existing compounds can foster further improvement .
Result of Action
The molecular and cellular effects of GNF-Pf-2324’s action include the emergence of resistance in the Plasmodium falciparum parasite due to induced mutations in the PfMFR3 gene . This leads to decreased sensitivity to the compound and other antimalarials that target the mitochondria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. It’s worth noting that environmental regulation policies can improve green total factor productivity (GTFP), which could indirectly affect the production and effectiveness of pharmaceutical compounds .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF6N3OS/c1-30-18(32-10-11-5-7-13(21)8-6-11)15(16(29-30)20(25,26)27)17(31)28-14-4-2-3-12(9-14)19(22,23)24/h2-9H,10H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVILFOOETZKOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF6N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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